molecular formula C9H12N2O2 B6239423 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid CAS No. 52834-60-3

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Cat. No.: B6239423
CAS No.: 52834-60-3
M. Wt: 180.2
InChI Key:
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Description

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times . Additionally, continuous flow synthesis methods may be employed to scale up production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or interact with receptors to exert its biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid include other indazole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the resulting unique biological and chemical properties. The presence of the methyl group at the 2-position and the carboxylic acid group at the 5-position confer distinct reactivity and potential biological activity compared to other indazole derivatives .

Properties

CAS No.

52834-60-3

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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